![molecular formula C9H13N3O2S B7926456 [Methyl-(3-methylsulfanyl-pyrazin-2-ylmethyl)-amino]-acetic acid](/img/structure/B7926456.png)
[Methyl-(3-methylsulfanyl-pyrazin-2-ylmethyl)-amino]-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[Methyl-(3-methylsulfanyl-pyrazin-2-ylmethyl)-amino]-acetic acid is a complex organic compound that features a pyrazine ring substituted with a methylsulfanyl group and an amino-acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [Methyl-(3-methylsulfanyl-pyrazin-2-ylmethyl)-amino]-acetic acid typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of appropriate diketones with hydrazine derivatives.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions using thiols.
Attachment of the Amino-Acetic Acid Moiety: This step involves the reaction of the pyrazine derivative with chloroacetic acid under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The pyrazine ring can be reduced under hydrogenation conditions to form dihydropyrazine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst is commonly used for hydrogenation reactions.
Substitution: Nucleophilic substitution reactions often use alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrazine derivatives.
Substitution: Various substituted pyrazine derivatives.
Wissenschaftliche Forschungsanwendungen
[Methyl-(3-methylsulfanyl-pyrazin-2-ylmethyl)-amino]-acetic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of [Methyl-(3-methylsulfanyl-pyrazin-2-ylmethyl)-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazine ring and amino-acetic acid moiety may facilitate binding to active sites, while the methylsulfanyl group can modulate the compound’s reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[Methyl-(3-methylsulfanyl-pyrazin-2-ylmethyl)-amino]-propionic acid: Similar structure but with a propionic acid moiety.
[Methyl-(3-methylsulfanyl-pyrazin-2-ylmethyl)-amino]-butyric acid: Contains a butyric acid moiety instead of acetic acid.
Uniqueness
[Methyl-(3-methylsulfanyl-pyrazin-2-ylmethyl)-amino]-acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methylsulfanyl group and the amino-acetic acid moiety allows for versatile reactivity and potential therapeutic applications .
Eigenschaften
IUPAC Name |
2-[methyl-[(3-methylsulfanylpyrazin-2-yl)methyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2S/c1-12(6-8(13)14)5-7-9(15-2)11-4-3-10-7/h3-4H,5-6H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTFKFJSDQLPKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC=CN=C1SC)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
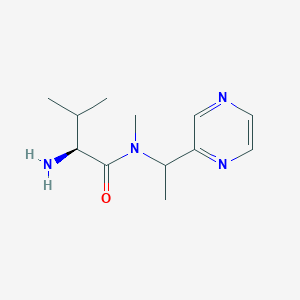
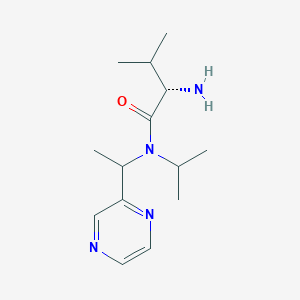
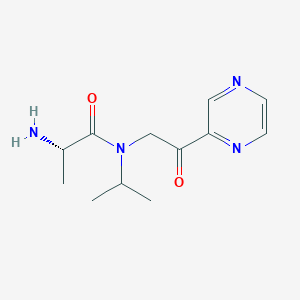
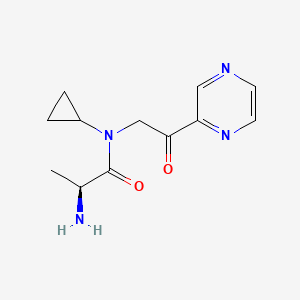

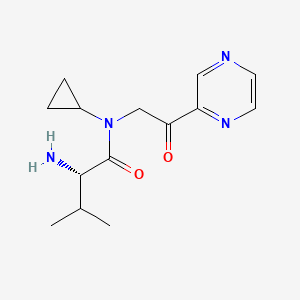
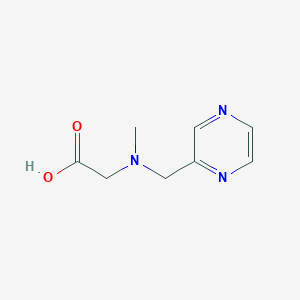
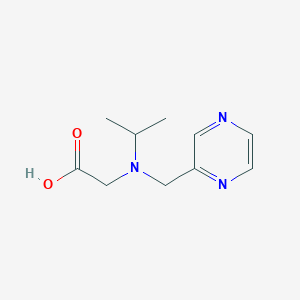
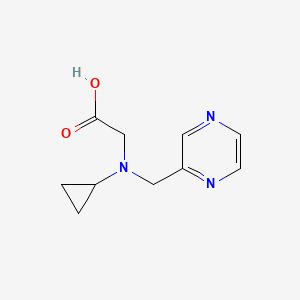
![[(3-Methoxy-pyrazin-2-ylmethyl)-methyl-amino]-acetic acid](/img/structure/B7926482.png)
![[Cyclopropyl-(3-methoxy-pyrazin-2-ylmethyl)-amino]-acetic acid](/img/structure/B7926486.png)
![[(3-Chloro-pyrazin-2-ylmethyl)-amino]-acetic acid](/img/structure/B7926492.png)
![[(3-Chloro-pyrazin-2-ylmethyl)-methyl-amino]-acetic acid](/img/structure/B7926500.png)
![[(3-Chloro-pyrazin-2-ylmethyl)-isopropyl-amino]-acetic acid](/img/structure/B7926502.png)
